molecular formula C10H12N4O B2463377 N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide CAS No. 1380717-12-3

N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No. B2463377
M. Wt: 204.233
InChI Key: HNOCUXKTWZAYNV-UHFFFAOYSA-N
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Description

“N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide” is a chemical compound with the CAS Number: 1380717-12-3 . It has a molecular weight of 204.23 .


Molecular Structure Analysis

The InChI code for “N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide” is 1S/C10H12N4O/c1-6-4-7(2)14-9(13-6)8(5-12-14)10(15)11-3/h4-5,13H,1H2,2-3H3, (H,11,15) .


Physical And Chemical Properties Analysis

“N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide” has a molecular weight of 204.23 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Regioselective Synthesis : A study on the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides, including methods for selective N-alkylation and subsequent derivatization, offers insight into the chemical properties and potential applications of such compounds (Drev et al., 2014).
  • Synthesis of Analogues : Another research describes the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, analogous to the systemic fungicide carboxin, highlighting their potential in agricultural applications (Huppatz, 1985).

Biological and Pharmaceutical Applications

  • Inhibition of c-Src Kinase : A study highlights the synthesis of novel 2-anilinopyrazolo[1,5-a]pyrimidine derivatives that inhibit c-Src kinase, with implications for treating acute ischemic stroke (Mukaiyama et al., 2007).
  • Fluorescent Probes : Pyrazolo[1,5-a]pyrimidine derivatives are used as intermediates for creating functional fluorophores, which can serve as fluorescent probes for detecting biologically or environmentally relevant species (Castillo et al., 2018).
  • Antimicrobial Activity : The synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their evaluation for antimicrobial activity, including RNA polymerase inhibition, highlights their potential as antimicrobial agents (Abdallah & Elgemeie, 2022).

Material Science

  • Heterocyclic Compounds : The creation of heterocyclic compounds involving derivatives of 5-aminopyrazoles, including pyrazolo[1,5-a]pyrimidine-7-carboxamides, suggests applications in material science and chemistry (Rudenko et al., 2011).

properties

IUPAC Name

N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O/c1-6-4-7(2)14-9(13-6)8(5-12-14)10(15)11-3/h4-5H,1-3H3,(H,11,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNOCUXKTWZAYNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(C=NN12)C(=O)NC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide

CAS RN

1380717-12-3
Record name N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide
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